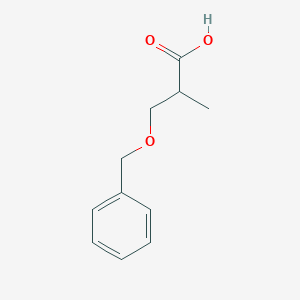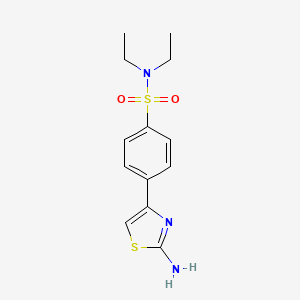
4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-amino-1,3-thiazol-4-yl)phenol” is a small molecule . It belongs to the class of organic compounds known as 2,4-disubstituted thiazoles, which are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Molecular Structure Analysis
The chemical formula of “4-(2-amino-1,3-thiazol-4-yl)phenol” is C9H8N2OS . Its molecular weight is 192.24 .Physical and Chemical Properties Analysis
“4-(2-amino-1,3-thiazol-4-yl)phenol” is a solid .Applications De Recherche Scientifique
Sulfonamide Functional Group in Drug Design
The sulfonamide group, integral to compounds like 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide, is a cornerstone in medicinal chemistry. It's present in a range of drugs, especially sulfonamide antibacterials, which act by inhibiting tetrahydropteroic acid synthetase. This functional group mimics the carboxylic acid group of 4-aminobenzoic acid, crucial for the activity of these compounds. Despite some associated risks like hypersensitivity, the sulfonamide group remains a valuable asset in drug design due to its structural versatility and efficacy (Kalgutkar et al., 2010).
Carbonic Anhydrase Inhibition for Antitumor Applications
This compound, among other sulfonamides, has shown promise in inhibiting carbonic anhydrase (CA) IX, a tumor-associated isozyme. This inhibition suggests potential antitumor applications, with compounds showing varying efficacy against different cancer cell lines, highlighting the therapeutic potential of sulfonamides in oncology (Ilies et al., 2003).
Antibacterial Activity and ADME Prediction
A novel series of sulfonamides containing a 2-amino-1,3-thiazole fragment have been synthesized and evaluated for their antibacterial activity. This research underscores the sulfonamide's role in combating bacterial infections, with in silico ADME prediction further elucidating their biological behavior, paving the way for new therapeutic agents (Rafiee Pour et al., 2019).
Design and Synthesis for Antimicrobial and Antiproliferative Agents
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating thiazoles and other biologically active moieties, have shown significant antimicrobial and cytotoxic activities. This demonstrates the sulfonamide's versatility and potential in developing new treatments for infections and cancers (Abd El-Gilil, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-16(4-2)20(17,18)11-7-5-10(6-8-11)12-9-19-13(14)15-12/h5-9H,3-4H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVNBYUQZBKGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
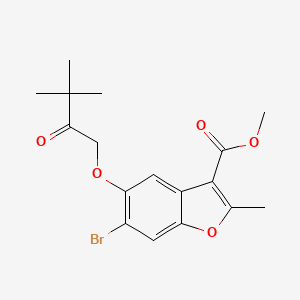
![N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663688.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate](/img/structure/B2663691.png)

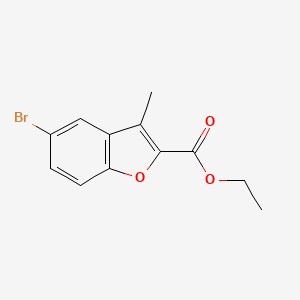
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2663696.png)
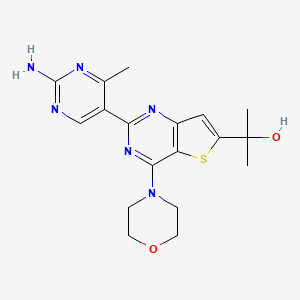
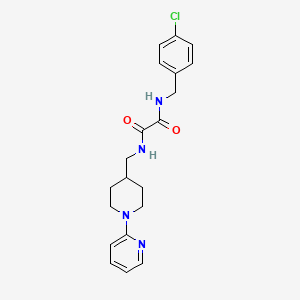
![tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2663699.png)
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2663700.png)
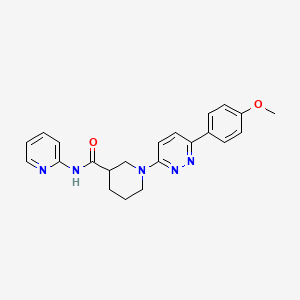
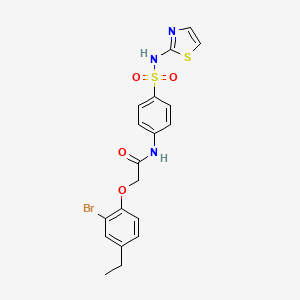
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium](/img/structure/B2663707.png)
